molecular formula C21H25ClN6O2 B2924121 8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 919012-36-5

8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2924121
CAS RN: 919012-36-5
M. Wt: 428.92
InChI Key: BOGXSBMQKFHQLZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a piperidine ring, which is a common feature in many pharmaceutical drugs . The compound also contains an imidazo[2,1-f]purine moiety, which is a type of purine analog. Purines are part of the structure of many biological molecules, including DNA and RNA, and purine analogs are often used in antiviral and anticancer drugs.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

This compound is part of a broader category of imidazo[2,1-f]purine-2,4-dione derivatives that have been synthesized and evaluated for their pharmacological properties. For instance, a study by Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives, including compounds with structural similarities to the one , demonstrating potential anxiolytic and antidepressant activity in preclinical models. This suggests the compound's relevance in researching new therapeutic agents for mental health disorders (Zagórska et al., 2009).

Molecular Structure and Properties

The molecular structure and properties of similar compounds have been extensively studied to understand their biological activities better. For example, Karczmarzyk et al. (1995) investigated the molecular structure of a related compound, highlighting the typical geometry of the fused rings of the purine system and the conformation of the aminohydroxyalkyl and benzylamine groups, which could influence the compound's interaction with biological targets (Karczmarzyk et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many drugs that contain a piperidine ring work by interacting with receptors in the nervous system .

properties

IUPAC Name

6-(3-chlorophenyl)-4-methyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O2/c1-24-18-17(19(29)28(21(24)30)11-10-25-8-3-2-4-9-25)27-13-12-26(20(27)23-18)16-7-5-6-15(22)14-16/h5-7,14H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGXSBMQKFHQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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